REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[C:17]([O-])(O)=O.[Na+]>CO>[OH:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5] |f:2.3|
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Name
|
|
Quantity
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24.9 g
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Type
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reactant
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Smiles
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OC1=C(C(=O)O)C=CC=C1C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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1.75 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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the reaction mixture was refluxed for 7 days
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Duration
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7 d
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Type
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CUSTOM
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Details
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was removed under reduced pressure
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (500 mL)
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Type
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WASH
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Details
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the organic layer was washed with saturated aqueous NaHCO3 solution (200 mL) and saturated brine (100 mL) successively
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OC)C=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |